Furfuryl 3-mercaptopropionate
Description
Defining the Significance of Thiolated Furan (B31954) Derivatives in Contemporary Chemistry
Thiolated furan derivatives represent a class of organic compounds characterized by the presence of both a furan ring and a sulfur-containing thiol group or its derivative. The furan ring is an electron-rich aromatic heterocycle, while the thiol group imparts unique reactivity and properties. This combination gives rise to molecules with diverse applications. In medicinal chemistry, for instance, furan derivatives have been explored for their potential anticancer and antimicrobial activities. The introduction of a thiol moiety can further enhance these biological properties.
Furthermore, the reactivity of the thiol group makes these compounds valuable intermediates in organic synthesis. rsc.orgrsc.org They can participate in various reactions, including thiol-ene click chemistry, which is utilized in the development of bio-based polymers and coatings. polito.it The unique sensory profiles of many thiolated furans, often described as roasted or meaty, also make them significant in flavor and fragrance chemistry.
Overview of Research Trajectories and Interdisciplinary Relevance
Research into furfuryl 3-mercaptopropionate (B1240610) and related compounds is expanding across several disciplines. In food science, studies have investigated its role as a flavoring agent. guidechem.com Its presence and transformation in food products, such as sparkling wines during aging, are areas of active investigation. oeno-one.eu The compound's characteristic aroma makes it a subject of interest for the flavor and fragrance industry. guidechem.com
In materials science, the principles of thiol-ene reactions involving furan derivatives are being applied to create novel polymers. polito.it Researchers are exploring the use of bio-based furan monomers to develop sustainable coatings and materials. polito.it Additionally, the chemical properties of furfuryl 3-mercaptopropionate make it a subject for analytical chemistry research, with methods like high-performance liquid chromatography (HPLC) being developed for its analysis. sielc.com
Chemical and Physical Properties
This compound is a colorless liquid. guidechem.com It is characterized by the IUPAC name furan-2-ylmethyl 3-sulfanylpropanoate. nih.gov The compound is soluble in organic solvents and has limited solubility in water. guidechem.comthegoodscentscompany.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | nih.gov |
| Molecular Weight | 186.23 g/mol | nih.gov |
| CAS Number | 93859-19-9 | sielc.comnih.gov |
| Boiling Point | 270.96 °C (estimated) | thegoodscentscompany.com |
| Flash Point | 117.70 °C (estimated) | thegoodscentscompany.com |
| Vapor Pressure | 0.007 mmHg @ 25 °C (estimated) | thegoodscentscompany.com |
| logP (o/w) | 1.690 (estimated) | thegoodscentscompany.com |
This table was generated using data from multiple sources.
Synthesis and Analysis
The synthesis of 3-mercaptopropionic acid esters, including this compound, can be achieved through the addition reaction of hydrogen sulfide (B99878) (H₂S) to the corresponding acrylic acid ester. google.com This reaction is often catalyzed by basic resins. google.com
Analytical methods for the characterization and quantification of this compound have been developed. A reverse-phase high-performance liquid chromatography (HPLC) method using a mobile phase of acetonitrile, water, and phosphoric acid has been described for its analysis. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used in place of phosphoric acid. sielc.com
Research Applications
The primary application of this compound is as a flavoring agent in the food and beverage industry. guidechem.com It is known for its coffee-like aroma. guidechem.com Its ethyl and methyl ester counterparts, ethyl 3-(furfurylthio)propionate and methyl 3-(furfurylthio)propionate, are also used as flavoring agents, imparting notes of coffee, garlic, onion, and meat. thegoodscentscompany.comsigmaaldrich.com
Beyond its use in flavors, the broader class of thiolated furan derivatives is finding applications in other areas. For example, they are used in the synthesis of polymers and resins, acting as crosslinking agents to improve the mechanical properties of the final products. guidechem.com Some furan derivatives have also shown potential as corrosion inhibitors. guidechem.com
Table 2: Related Thiolated Furan Derivatives and Their Applications
| Compound Name | CAS Number | Application | Source |
| Ethyl 3-(furfurylthio)propionate | 94278-27-0 | Flavoring agent | sigmaaldrich.com |
| Methyl 3-(furfurylthio)propionate | 94278-26-9 | Flavoring agent | thegoodscentscompany.comnih.gov |
| Furfuryl mercaptan | 98-02-2 | Flavor and fragrance agent | sigmaaldrich.comperflavory.com |
| Furfuryl 2-methyl-3-furyl disulfide | 109537-55-5 | Flavoring agent | thegoodscentscompany.com |
This table was generated using data from multiple sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-8(3-5-12)11-6-7-2-1-4-10-7/h1-2,4,12H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHWOASMZRMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239808 | |
| Record name | Furfuryl 3-mercaptopropionate | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93859-19-9 | |
| Record name | 2-Furanylmethyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93859-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Furfuryl 3-mercaptopropionate | |
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| Record name | Furfuryl 3-mercaptopropionate | |
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| Record name | Furfuryl 3-mercaptopropionate | |
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| Record name | Furfuryl 3-mercaptopropionate | |
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Synthetic Methodologies and Precursor Chemistry for Furfuryl 3 Mercaptopropionate
Derivation from Furfural (B47365) and Related Furanic Compounds
Furfural, derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose, is the foundational building block for a wide array of furanic compounds. mdpi.commdpi.com The journey from furfural to Furfuryl 3-mercaptopropionate (B1240610) hinges on the initial conversion of furfural's aldehyde group.
Reductive etherification represents a significant one-pot method for converting furfural directly into furfuryl ethers. rsc.orgdntb.gov.ua This process combines the hydrogenation of the aldehyde group with an etherification reaction in an alcohol solvent. dntb.gov.ua For instance, the synthesis of furfuryl ethyl ether (FEE) from furfural in ethanol (B145695) has been achieved using catalysts like palladium on carbon (Pd/C) under mild conditions. rsc.org Other catalytic systems, including palladium on titania, alumina (B75360), and silica, are also active in this transformation. rsc.org A continuous flow, one-step process has been developed for this conversion, showcasing its industrial potential. dntb.gov.ua This pathway, while leading to furfuryl ethers, underscores the reactivity of the furfural platform and the strategies used to modify its functional groups, which are conceptually related to the synthesis of its derivatives.
The most critical intermediate in the synthesis of Furfuryl 3-mercaptopropionate is furfuryl alcohol. atamankimya.comchempoint.com This primary alcohol is produced predominantly through the selective hydrogenation of furfural's carbonyl group. mdpi.com Globally, a significant portion, estimated at over 62%, of all furfural produced is converted into furfuryl alcohol, highlighting the industrial importance of this reaction. rsc.org
The synthesis is a cornerstone of the fine chemical and polymer industries. mdpi.comencyclopedia.pub The process typically involves reducing furfural, often at elevated temperatures and pressures. mdpi.comencyclopedia.pub Industrially, this transformation has historically been accomplished using copper-chromium-based catalysts. mdpi.comrsc.orgencyclopedia.pub However, due to environmental concerns associated with chromium, significant research has focused on developing chromium-free alternatives. rsc.org Furfuryl alcohol serves as the direct alcohol precursor that undergoes esterification with 3-mercaptopropionic acid to yield the target compound. atamanchemicals.comnih.gov
Esterification and Thiolation Reactions for Thiol-Ester Formation
This compound is chemically classified as a thioester. wikipedia.org Thioesters are analogs of esters where a sulfur atom replaces the oxygen atom of the ester linkage. wikipedia.org Their synthesis is a fundamental process in organosulfur chemistry, with applications in pharmaceuticals and natural products. researchgate.net
The formation of this compound is achieved through the esterification of furfuryl alcohol with 3-mercaptopropionic acid. This reaction can also be viewed as a thiolation process, specifically the S-acylation of the thiol group in 3-mercaptopropionic acid. researchgate.net General methods for synthesizing thioesters include the reaction of thiols with carboxylic acids in the presence of a dehydrating agent or the reaction of thiols with more reactive carboxylic acid derivatives like acyl chlorides. wikipedia.orgresearchgate.net The direct esterification of a carboxylic acid with a thiol is a common and effective strategy. researchgate.net In the context of this compound, this involves the condensation of the carboxyl group of 3-mercaptopropionic acid with the hydroxyl group of furfuryl alcohol. Alternatively, enzymatic pathways offer a milder route to thioester formation. mdpi.com
Catalytic Strategies in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of both the furfuryl alcohol intermediate and the final thioester product. A variety of catalytic systems, including heterogeneous, homogeneous, and biocatalytic approaches, have been explored.
Heterogeneous catalysts are paramount in the production of the furfuryl alcohol precursor.
Copper-Chromium Catalysts : For decades, copper chromite (CuCr₂O₄·CuO) has been the industrial standard for the gas-phase hydrogenation of furfural to furfuryl alcohol. mdpi.comrsc.orgmdpi.com These catalysts are highly active and selective for this transformation. rsc.org However, the toxicity and environmental impact of chromium(VI) have spurred the development of Cr-free alternatives. rsc.orgmdpi.com Research has shown that both Cu⁰ and Cu⁺ species on the catalyst surface may play a role in the reaction mechanism. mdpi.comresearchgate.net
Chromium-Free Copper Catalysts : Numerous Cr-free copper catalysts have been developed, often supported on materials like silica, alumina, or magnesia. rsc.orgmdpi.com For example, a highly dispersed copper on magnesium-doped alumina catalyst (Cu@Mg/γ-Al₂O₃) demonstrated high conversion (99%) and selectivity (94%) for furfuryl alcohol production under solvent-free conditions. rsc.org
Raney Catalysts : Raney-type catalysts, particularly Raney nickel and Raney cobalt, are also effective for the hydrogenation of furan (B31954) derivatives. mdpi.comgoogle.comscirp.org Raney Ni has been used in the reductive amination of 2,5-diformylfuran and the hydrogenation of furan to tetrahydrofuran. google.comscirp.org Raney Co has shown excellent performance in the reductive amination of furfural, achieving yields of furfurylamine (B118560) up to 99%. mdpi.com These catalysts are known for their high efficiency in hydrogenolysis and hydrogenation reactions. mdpi.com
The performance of various catalysts in the key precursor synthesis step is summarized below.
Table 1: Performance of Selected Heterogeneous Catalysts in Furfural Hydrogenation to Furfuryl Alcohol
| Catalyst | Support Material | Reaction Conditions | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Citation |
| Cu-Cr | - | Industrial Standard | High | High | rsc.org |
| Co/SiO₂ | Silica | 150 °C, 20 bar H₂ | 100% | 100% | mdpi.com |
| Cu@Mg/γ-Al₂O₃ | Magnesium-doped Alumina | 443.15 K, 2 MPa H₂ | 99% | 94% | rsc.org |
| Cr-doped Cu | Hydrotalcite | Vapor-phase | 89% | 94% | scielo.br |
| 5Cu/SiO₂-AE | Silica | 90 °C, 1 MPa H₂ | >99.9% | >99.9% | mdpi.com |
Data sourced from various research findings on catalytic furfural hydrogenation.
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often proceeding under milder conditions with high selectivity. nih.gov
Enzymatic Thioester Synthesis : The direct formation of the thioester bond can be achieved enzymatically. Lipases, such as Lipase (B570770) TL IM from Thermomyces lanuginosus, have been shown to effectively catalyze the transesterification reaction between thiols and vinyl esters to produce thioesters. mdpi.com This method has been successfully implemented in continuous-flow microreactors, offering advantages like reduced reaction times and improved safety. mdpi.com The unspecific bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter sp. has also demonstrated the ability to synthesize thio wax esters, accepting thiols as alternative substrates to alcohols. nih.gov
Biocatalytic Precursor Synthesis : The production of the furfuryl alcohol precursor can also be accomplished via biocatalytic routes. The reduction of furfural to furfuryl alcohol using enzymes or whole-cell biocatalysts is a significant area of research aimed at replacing chemical transformations that can lead to environmental issues. nih.gov For example, whole cells of Pseudomonas putida KT2440 have been used for the selective oxidation of furanic aldehydes, demonstrating the potential of microbial systems in furan chemistry. frontiersin.org These biocatalytic processes represent a promising pathway for the sustainable production of the building blocks required for this compound. nih.govfrontiersin.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of flavor and fragrance compounds like this compound is an area of active research. rsc.orgnumberanalytics.com These principles aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. numberanalytics.comtandfonline.com
Enzymatic Catalysis: A key strategy in green synthesis is the use of biocatalysts, such as enzymes. rsc.orgrsc.org Lipases, in particular, are widely used for esterification reactions due to their high selectivity and ability to function under mild conditions. acs.orgmdpi.com The enzymatic synthesis of thioesters has been demonstrated using lipases, which can catalyze the reaction between thiols and various acyl donors. mdpi.comoup.com For instance, lipase-catalyzed transesterification between thiols and vinyl esters has been successfully carried out. mdpi.com The use of immobilized enzymes offers the additional advantages of easy separation from the reaction mixture and reusability, which aligns with green chemistry goals. rsc.org Research has shown high conversion rates for the esterification of furfuryl alcohol using immobilized lipase. rsc.org
Interactive Data Table: Enzymatic Esterification of Furfuryl Alcohol
| Catalyst | Carboxylic Acid | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
|---|
Alternative Reaction Media and Conditions: Solvent-free synthesis is another important aspect of green chemistry, as it eliminates waste and the need for potentially hazardous solvents. acs.org The direct esterification of an alcohol and an acid without a solvent can lead to high yields of the desired product. acs.org Microwave-assisted esterification (MAE) is an energy-efficient method that can accelerate reaction rates and improve yields compared to conventional heating methods. tandfonline.com
Continuous flow reactors offer a sustainable alternative to traditional batch processing. mdpi.comrsc.org They allow for better control over reaction parameters, increased safety, and higher efficiency. A continuous flow synthesis of esters from furfuryl alcohol using an immobilized lipase demonstrated high conversion rates and catalyst stability over extended periods. rsc.org
Renewable Feedstocks: The synthesis of this compound inherently aligns with the green chemistry principle of using renewable feedstocks, as one of its main precursors, furfuryl alcohol, is derived from biomass. nih.govrsc.org Furfural, the precursor to furfuryl alcohol, is produced from the acid-catalyzed dehydration of C5 sugars present in agricultural and forestry waste. nih.govresearchgate.net
Interactive Data Table: Comparison of Green Synthesis Methods for Esters
| Method | Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Enzymatic Catalysis | Lipase | High selectivity, mild conditions, reusable catalyst | acs.orgrsc.org |
| Microwave-Assisted Esterification (MAE) | Heterogeneous acid catalyst | Reduced reaction time, energy efficiency | tandfonline.com |
| Continuous Flow Reaction | Immobilized Lipase | High throughput, enhanced safety, process control | mdpi.comrsc.org |
The development of synthetic routes for this compound that incorporate these green chemistry principles can lead to more sustainable and environmentally friendly production of this valuable flavor compound.
Chemical Reactivity, Reaction Mechanisms, and Derivative Chemistry
Mechanisms of Thiol Group Reactivity
The thiol group is a highly reactive functional group known for its participation in a variety of chemical reactions, including additions, oxidations, and nucleophilic substitutions.
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a free-radical chain mechanism. This reaction involves the addition of a thiol to an alkene (an "ene"). The process is typically initiated by a radical initiator or by photochemical methods. researchgate.netresearchgate.net
The generally accepted mechanism involves three main steps:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).
Propagation: The thiyl radical adds to an alkene across the double bond, forming a carbon-centered radical. This addition typically follows an anti-Markovnikov regioselectivity.
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
While specific studies on Furfuryl 3-mercaptopropionate (B1240610) are not abundant, the reactivity of similar compounds like 3-mercaptopropionic acid methyl ester has been demonstrated in the functionalization of nanoparticles through free-radical mercaptan addition. researchgate.net Research has also explored sequential reactions, such as a Michael addition followed by a radical-mediated thiol-ene reaction, to create sequence-ordered polymers. researchgate.net
Table 1: Key Steps in Radical-Mediated Thiol-Ene Addition
| Step | Description | General Representation |
| Initiation | Formation of a thiyl radical from the thiol. | R-SH + Initiator → RS• |
| Propagation | Addition of the thiyl radical to an alkene. | RS• + CH₂=CHR' → RS-CH₂-C•HR' |
| Chain Transfer | H-abstraction from another thiol molecule. | RS-CH₂-C•HR' + R-SH → RS-CH₂-CH₂R' + RS• |
Thiols are susceptible to oxidation, which can lead to the formation of disulfides (RSSR). This dimerization can be promoted by a variety of oxidizing agents or conditions. The formation of a disulfide bond from two thiol molecules involves the removal of two hydrogen atoms. organic-chemistry.orgresearchgate.net
Common methods for disulfide synthesis from thiols include:
Aerobic Oxidation: In the presence of oxygen and often a catalyst, thiols can be oxidized to disulfides. organic-chemistry.org
Chemical Oxidation: A wide range of oxidizing agents can be employed, such as hydrogen peroxide, dimethyl sulfoxide (B87167) (DMSO), and 1-chlorobenzotriazole. organic-chemistry.orgresearchgate.net
Radical Coupling: Thiyl radicals, generated as intermediates in other reactions, can also dimerize to form disulfides.
For instance, the oxidation of thiols can be facilitated by DMSO over a broad pH range. researchgate.net In the context of protein chemistry, the formation of disulfide bonds is a critical post-translational modification, and various redox systems, such as glutathione (B108866), are involved in these processes. nih.gov While direct studies on the oxidative dimerization of Furfuryl 3-mercaptopropionate are limited, the general principles of thiol chemistry suggest its susceptibility to this transformation under appropriate oxidative conditions.
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). masterorganicchemistry.com This nucleophilicity allows it to participate in a variety of reactions, most notably Michael additions.
The Michael reaction, or Michael 1,4-addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgdewwool.com The thiol or thiolate adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This reaction is a widely used method for forming carbon-sulfur bonds under mild conditions. dewwool.com
The mechanism proceeds in the following steps:
Deprotonation of the thiol to form the more nucleophilic thiolate.
Nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated acceptor.
Protonation of the resulting enolate to yield the final adduct.
A variety of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. wikipedia.org The nucleophilic nature of thiols makes them suitable for such conjugate additions. masterorganicchemistry.comscience.gov
Furan (B31954) Ring Reactivity and Transformations
The furan ring in this compound is an aromatic heterocycle that can undergo reactions typical of aromatic systems, such as cycloadditions and electrophilic substitutions.
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgmdpi.com This reaction provides a route to form six-membered ring systems. The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents attached to it. Electron-withdrawing groups on the furan ring can decrease its reactivity as a diene. mdpi.com
The Diels-Alder reaction between a furan derivative and a dienophile, such as a maleimide, is often thermally reversible. nih.gov This reversibility has been explored for the development of self-healing materials. The reaction typically yields a mixture of endo and exo diastereomers, and the ratio can be influenced by reaction conditions. rsc.org One study noted that the presence of a thiol as a nucleophile could induce a faster retro-Diels-Alder reaction. rsc.org Tandem reactions involving an initial Ugi reaction followed by an intramolecular Diels-Alder reaction of a furan derivative have also been developed. beilstein-journals.org
Table 2: Factors Influencing Furan Diels-Alder Reactions
| Factor | Influence on the Reaction | Reference |
| Furan Substituents | Electron-withdrawing groups can decrease reactivity. | mdpi.com |
| Dienophile | Maleimides are common dienophiles. | rsc.orgnih.gov |
| Temperature | Can influence the endo/exo ratio and promote the retro-Diels-Alder reaction. | rsc.org |
| Nucleophiles | The presence of a thiol can accelerate the retro-Diels-Alder reaction. | rsc.org |
Furan is a π-excessive heterocycle and is highly reactive towards electrophilic aromatic substitution, with reactions occurring much faster than on benzene. chemicalbook.com Substitution preferentially occurs at the C2 and C5 positions, as the cationic intermediate (arenium ion) formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4. chemicalbook.com If the C2 position is occupied, substitution will direct to the C5 position.
For furfuryl derivatives, electrophilic attack is generally expected at the C5 position of the furan ring. niscpr.res.in In a study on 1-furfuryl-3-carbethoxy-5-hydroxy-2-methylindole, electrophilic substitution reactions such as acetylation were found to occur at the C5-position of the furan ring. niscpr.res.in Due to the high reactivity of the furan ring, mild reaction conditions are often necessary to avoid polymerization, which can be initiated by strong acids. ijabbr.com
Hydrolytic and Solvolytic Degradation of the Ester Linkage
The ester linkage in this compound is susceptible to cleavage through hydrolysis and solvolysis, reactions that involve the interaction of the compound with water or a solvent, respectively. This degradation process is a critical aspect of the compound's stability and reactivity profile.
Thioesters, the class of compounds to which this compound belongs, undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism. pearson.com In acid-catalyzed hydrolysis, the carbonyl oxygen of the thioester is first protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. pearson.com Subsequent proton transfer and departure of the thiolate leaving group lead to the formation of the carboxylic acid and the thiol. pearson.com
The rate and mechanism of this degradation can be influenced by several factors, including pH and the presence of neighboring functional groups. For instance, studies on related thiol-acrylate polymers have shown that the rate of ester hydrolysis is influenced by the number of carbon atoms separating the ester and sulfide (B99878) groups. nih.gov While these studies were often conducted at a physiological pH of 7.4, experiments at a higher pH of 8.0 were used to accelerate the degradation for easier study, confirming that the fundamental mechanism of ester hydrolysis remains the same. nih.gov
The solvolysis of thioesters, a more general term that includes hydrolysis, has also been a subject of investigation. The kinetics of solvolysis for related compounds like S-methyl chlorothioformate have been studied in various solvents, including mixtures of water with methanol, ethanol (B145695), and acetone. mdpi.com These studies often employ the Grunwald-Winstein equation to analyze the solvent effects and elucidate the reaction mechanism, which can shift between unimolecular (SN1-like) and bimolecular (addition-elimination) pathways depending on the solvent's ionizing ability and nucleophilicity. mdpi.comrsc.org The presence of metal ions can also promote the hydrolysis of thiol esters, with ions like Tl³⁺, Ag⁺, and Hg²⁺ showing varying degrees of rate acceleration depending on the reaction mechanism. rsc.org
It is important to note that while the general principles of ester hydrolysis and solvolysis apply, the specific kinetics and degradation products for this compound would depend on the precise reaction conditions.
Formation Mechanisms of Related Sulfur-Containing Furanoids in Complex Systems (e.g., Maillard Reaction Pathways)
Sulfur-containing furanoids, a class of compounds that includes derivatives structurally related to this compound, are significant contributors to the aromas of many cooked foods. Their formation is often a result of the complex series of non-enzymatic browning reactions known as the Maillard reaction. animbiosci.orgnih.gov This reaction cascade occurs between reducing sugars and amino acids upon heating. nih.govlatu.org.uy
The formation of key furanthiols, such as 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol, provides insight into the potential pathways leading to sulfur-containing furanoids. animbiosci.org The Maillard reaction is generally divided into initial, intermediate, and final stages. nih.govlatu.org.uy In the initial stage, a reducing sugar condenses with an amino acid to form an N-glycosylamine, which then rearranges to an Amadori or Heyns product. latu.org.uyscispace.com
The intermediate stage involves the degradation of these products through two main pathways depending on the pH. latu.org.uyresearchgate.net At a pH below 7, 1,2-enolization dominates, leading to the formation of furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (HMF) (from hexoses). latu.org.uyresearchgate.net At a pH above 7, 2,3-enolization is favored, resulting in the formation of reductones and other fission products. latu.org.uy
The formation of sulfur-containing furanoids specifically requires a sulfur source, which is typically a sulfur-containing amino acid like cysteine. animbiosci.orgnih.govresearchgate.net Hydrogen sulfide (H₂S), generated from the degradation of cysteine, can then react with the furan-based intermediates. nih.gov For example, 2-furfurylthiol is formed from the reaction of furfural with cysteine or H₂S. animbiosci.orgnih.gov
Another important meaty aroma compound, 2-methyl-3-furanthiol (MFT), is also generated through Maillard reaction pathways. researchgate.netresearchgate.net One proposed pathway involves the reaction between carbohydrates and cysteine. researchgate.net An alternative route suggests the aldol (B89426) reaction between hydroxyacetaldehyde and mercapto-2-propanone, which itself is formed from the reaction of 2-oxopropanal (methylglyoxal) and hydrogen sulfide. researchgate.net
The complexity of the Maillard reaction means that multiple pathways can operate simultaneously, influenced by factors such as temperature, pH, and the specific reactants present. scispace.comresearchgate.net
Sulfur Hydrogen Bonding in Related Thiol-Esters
The concept of hydrogen bonding, traditionally associated with highly electronegative atoms like oxygen and nitrogen, also extends to sulfur, albeit with different characteristics. nih.govmasterorganicchemistry.com In thiol-esters and related compounds, the thiol group (-SH) can act as both a hydrogen bond donor and an acceptor. nih.govresearchgate.net
Evidence for sulfur-centered hydrogen bonding comes from spectroscopic studies. For instance, in complexes of 2-phenylethanethiol (B1584568) with diethyl ether, an S-H···O interaction is observed, characterized by a red-shift and significant intensity enhancement of the S-H stretch band in the infrared spectrum. nih.govresearchgate.net This is a hallmark of hydrogen bonding. Conversely, in a complex with water, an O-H···S arrangement is identified, where the sulfur acts as the hydrogen bond acceptor. nih.govresearchgate.net
The strength of hydrogen bonds involving sulfur is generally considered weaker than their oxygen-containing counterparts due to sulfur's lower electronegativity. researchgate.netwikipedia.org The S-H bond is less polar than the O-H bond, resulting in weaker dipole-dipole interactions. masterorganicchemistry.com However, dispersion forces play a more significant role in S-H···O hydrogen bonds compared to O-H···O bonds. researchgate.net
Intramolecular hydrogen bonding can also occur in molecules containing both a thiol and a hydrogen bond acceptor group. Studies on methyl 3-mercaptopropionate have explored the possibility of intramolecular S-H···O=C hydrogen bonds. umanitoba.ca In related systems, such as N-acyl glycine (B1666218) ethyl dithioesters, evidence for an intramolecular interaction between the amide and dithioester groups has been found, although its exact nature is complex and may involve more than simple hydrogen bonding. cdnsciencepub.com In some cysteine-containing proteins, S-H···O=C hydrogen bonds are crucial for stabilizing their secondary structures. nih.gov
The strength of these intramolecular hydrogen bonds can be influenced by the acidity of the thiol proton and the basicity of the acceptor atom. nih.govnih.gov For example, in a series of 3-mercaptoflavones, the strength of the intramolecular S-H···O=C hydrogen bond was found to correlate with the acidity of the -SH group. nih.gov
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of "Furfuryl 3-mercaptopropionate (B1240610)," enabling its separation from complex sample components. Gas and liquid chromatography, often coupled with highly sensitive detectors, are the primary methods employed.
Gas chromatography is particularly well-suited for the analysis of volatile compounds like "Furfuryl 3-mercaptopropionate." The choice of detector is critical for achieving the required sensitivity and selectivity, especially in complex food and beverage matrices. chromatographyonline.comnih.govresearchgate.netgcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. It provides structural information, allowing for confident identification of the compound. nih.govresearchgate.netnih.govnih.gov For complex samples, tandem mass spectrometry (GC-MS/MS) can offer enhanced selectivity and sensitivity. nih.govresearchgate.netnih.gov
Flame Photometric Detection (FPD) is a sulfur-selective detector, making it highly valuable for analyzing sulfur-containing compounds like "this compound." nih.govamericanlaboratory.com It offers good sensitivity for sulfur compounds, although it can be susceptible to quenching effects from co-eluting hydrocarbons. americanlaboratory.com
Sulfur Chemiluminescence Detection (SCD) is another highly selective and sensitive detector for sulfur compounds. gcms.czgcms.czhpst.czresearchgate.netdeepdyve.com It provides a linear and equimolar response to sulfur, meaning the detector's response is directly proportional to the mass of sulfur, regardless of the compound's structure. gcms.czdeepdyve.com This characteristic simplifies quantification. SCD is less prone to quenching than FPD, making it advantageous for complex matrices. deepdyve.com
| Detector | Principle | Selectivity | Sensitivity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High (can be tuned for specific ions). | Very high. | Provides structural information for identification. nih.govnih.gov | Can be complex to operate and maintain. |
| Flame Photometric Detection (FPD) | Detects light emitted from sulfur compounds burned in a hydrogen-rich flame. | High for sulfur and phosphorus. | Good. | Relatively simple and robust. nih.gov | Non-linear response and potential for hydrocarbon quenching. americanlaboratory.com |
| Sulfur Chemiluminescence Detection (SCD) | Detects light from the reaction of sulfur compounds with ozone after combustion. | Extremely high for sulfur. | Excellent. | Linear and equimolar response, minimal quenching. gcms.czdeepdyve.com | Can be more expensive than FPD. |
For exceptionally complex samples, such as coffee, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. concentratingonchromatography.comresearchgate.netscielo.br This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and improved resolution compared to conventional one-dimensional GC. researchgate.netscielo.br When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC can resolve and identify a vast number of volatile compounds in a single analysis, making it a powerful tool for detailed flavor and aroma profiling. concentratingonchromatography.com
While GC is often the method of choice for volatile thiols, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer alternative approaches, particularly when derivatization is employed. sielc.comacs.orgnih.govresearchgate.netsigmaaldrich.comcore.ac.uknih.gov These techniques are especially useful for less volatile or thermally labile thiols. acs.org
A simple reverse-phase HPLC method can be used for the analysis of "this compound" using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com UPLC, with its smaller particle size columns, allows for faster analyses and improved resolution. sielc.comacs.orgnih.gov
Coupling HPLC or UPLC with tandem mass spectrometry (ESI-MS/MS) provides high sensitivity and selectivity, enabling the quantification of thiols at very low concentrations. acs.orgnih.govfrontiersin.org Fluorescence detection can also be employed after derivatization with a fluorescent tag, offering another sensitive detection method. acs.orgsigmaaldrich.com
Pre-column Derivatization and Selective Extraction Methodologies for Thiol Analysis
Due to the low concentrations and high reactivity of thiols in many samples, derivatization and selective extraction are often necessary to improve their stability and detectability. nih.govfrontiersin.orgmdpi.com
p-Hydroxymercury benzoate (B1203000) (PHMB) has been used as a derivatization reagent for thiols. mdpi.comresearchgate.netresearchgate.net It reacts with the thiol group, and the resulting derivatives can be analyzed by HPLC. researchgate.netresearchgate.net
4,4′-dithiodipyridine (DTDP) is another reagent that reacts rapidly and specifically with thiols. frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govresearchgate.netchemimpex.com This reaction can be monitored spectrophotometrically or the derivatives can be analyzed by liquid chromatography. frontiersin.orgnih.govnih.gov The use of DTDP has been shown to improve the detectability and stability of volatile thiols for UPLC-MS/MS analysis. frontiersin.orgresearchgate.net
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent used for GC analysis of thiols. mdpi.commsu.edusigmaaldrich.comresearchgate.netresearchgate.netnih.gov It reacts with the thiol group to form a more stable and volatile derivative with good electron-capturing properties, enhancing detection by electron capture detection (ECD) or mass spectrometry. mdpi.com
| Reagent | Abbreviation | Analytical Technique | Principle of Reaction | Advantages |
|---|---|---|---|---|
| p-Hydroxymercury benzoate | PHMB | HPLC | Forms a stable mercaptide bond with the thiol group. researchgate.netresearchgate.net | High selectivity for thiols. researchgate.net |
| 4,4′-dithiodipyridine | DTDP | HPLC, UPLC-MS/MS, Spectrophotometry | Disulfide exchange reaction with the thiol, releasing a chromophoric pyridine-4-thione. nih.gov | Rapid reaction at or near neutral pH, provides stable derivatives. frontiersin.orgresearchgate.net |
| 2,3,4,5,6-pentafluorobenzyl bromide | PFBBr | GC-ECD, GC-MS | Nucleophilic substitution reaction with the thiol to form a stable thioether. mdpi.com | Increases volatility and introduces an electron-capturing group for sensitive detection. mdpi.com |
Spectroscopic Analysis for Molecular Structure and Conformational Studies
Spectroscopic techniques are indispensable for the definitive structural confirmation of "this compound."
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of a compound. The spectra are characterized by absorption bands (IR) or scattering peaks (Raman) corresponding to specific vibrational modes of the molecule. For this compound, the spectra would exhibit characteristic bands for the furan (B31954) ring, the ester linkage, and the thiol group.
Furan Ring Vibrations: The furan moiety is expected to show several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3100 cm⁻¹. The C=C stretching vibrations within the furan ring are expected in the 1500-1600 cm⁻¹ region. The ring breathing and other deformation modes of furan are generally observed in the fingerprint region, below 1500 cm⁻¹. researchgate.net
Ester Group Vibrations: The most prominent feature of the ester group is the strong C=O stretching band, which is expected to appear in the region of 1735-1750 cm⁻¹ in the IR spectrum. The C-O-C stretching vibrations of the ester group will produce two bands, an asymmetric stretch around 1150-1250 cm⁻¹ and a symmetric stretch at a lower wavenumber.
Thiol and Propionate (B1217596) Vibrations: The S-H stretching vibration of the thiol group is often weak in the IR spectrum and appears around 2550-2600 cm⁻¹. The C-S stretching vibration is also typically weak and is found in the 600-800 cm⁻¹ range. The CH₂ groups of the propionate chain will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range, as well as bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and in the lower frequency region.
The Raman spectrum would provide complementary information. While the C=O stretch is typically weaker in Raman compared to IR, the S-H and C-S stretching bands, as well as the C-C backbone vibrations, can be more readily observed. For instance, in 3-mercaptopropionic acid, C-S stretching vibrations are observed around 635 cm⁻¹ and 704 cm⁻¹. researchgate.net
Table 1: Predicted Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Furan Ring | C-H stretch | > 3100 | Medium | Medium |
| C=C stretch | 1500 - 1600 | Medium-Strong | Medium-Strong | |
| Ring modes | < 1500 | Medium | Medium | |
| Ester | C=O stretch | 1735 - 1750 | Strong | Weak-Medium |
| C-O-C asymm. stretch | 1150 - 1250 | Strong | Medium | |
| Thiol | S-H stretch | 2550 - 2600 | Weak | Medium |
| C-S stretch | 600 - 800 | Weak | Medium | |
| Propionate | CH₂ stretch | 2850 - 2960 | Medium | Medium |
| CH₂ bend | ~1465 | Medium | Medium |
Calorimetric Methods for Thermochemical Property Determination
Calorimetric methods are essential for determining the thermochemical properties of a substance, such as its enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of vaporization (ΔvapH°). These data are crucial for understanding the energetic stability and reactivity of a compound.
Enthalpy of Combustion: The standard enthalpy of combustion can be determined experimentally using bomb calorimetry. The compound is completely combusted in an excess of oxygen, and the heat released during the reaction is measured.
Enthalpy of Formation: The standard enthalpy of formation in the liquid or solid state can be calculated from the experimentally determined enthalpy of combustion using Hess's law. For gaseous compounds, the enthalpy of formation is determined by combining the liquid-phase enthalpy of formation with the enthalpy of vaporization.
Enthalpy of Vaporization: The enthalpy of vaporization can be measured using techniques such as Calvet microcalorimetry or by determining the temperature dependence of the vapor pressure.
Table 3: Estimated Thermochemical Properties for this compound
| Thermochemical Property | Method of Determination | Notes |
|---|---|---|
| Enthalpy of Combustion (ΔcH°) | Bomb Calorimetry | Expected to be highly exothermic. |
| Enthalpy of Formation (ΔfH°) | Calculation from ΔcH° | Dependent on the stability of the furan ring and the C-S bond. |
| Enthalpy of Vaporization (ΔvapH°) | Calvet Microcalorimetry / Vapor Pressure Measurement | Influenced by intermolecular forces, including dipole-dipole interactions and weak hydrogen bonding from the S-H group. |
Polymer Science and Materials Engineering Applications
Utilization as a Crosslinking Agent in Polymeric Systems
The dual functionality of molecules like furfuryl 3-mercaptopropionate (B1240610) allows them to serve as effective crosslinking agents. The thiol group can react with polymers containing carbon-carbon double bonds (alkenes), while the furan (B31954) group can react with dienophiles, such as maleimides. This creates a densely crosslinked three-dimensional network, which is the hallmark of thermosetting polymers. nih.gov Furfural (B47365), the precursor to furfuryl alcohol, has been identified as a potential crosslinking agent that can enhance the polycondensation of resin systems and improve the physical and mechanical properties of the resulting materials. mdpi.com
The integration of furan and thiol functionalities is instrumental in the development of high-performance resins and composites. Furfuryl alcohol-based resins are recognized for their use as matrices in high-performance composites, offering intrinsic fire resistance, low smoke emission, and good mechanical properties. researchgate.net The development of bio-based epoxies from precursors like ferulic acid and furfuryl alcohol aims to create sustainable alternatives to conventional bisphenol A (BPA) epoxies, with some formulations exhibiting comparable or even superior thermal and mechanical properties. researchgate.net
In a similar vein, polythiol additives, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate), have been shown to significantly improve the properties of resins used in abrasive products. google.com By crosslinking the resin, these thiols enhance the integrity and durability of the material, leading to better performance. google.com The combination of a rigid furan structure and a robust thioether network can produce thermosets with high dimensional stability and excellent chemical and thermal resistance, making them suitable for demanding applications in the automotive, aerospace, and electronics industries. researchgate.netresearchgate.net
Photo-initiated polymerization, or UV curing, is a highly efficient method for curing polymer films and coatings, valued for its high reaction rates, low energy consumption, and ability to be performed at ambient temperatures. diva-portal.org The mercaptopropionate group is particularly well-suited for photo-initiated thiol-ene reactions. This "click" chemistry mechanism involves the UV-initiated formation of a thiyl radical, which then adds across a carbon-carbon double bond. nih.gov This process is highly efficient and is used in applications ranging from coatings and adhesives to dental materials. nih.gov
Polymers containing furfuryl groups, such as poly(furfuryl alcohol), can also be cross-linked upon exposure to UV radiation. redalyc.org Research into dual-curing systems has explored the use of polymers containing both furan and alkene (norbornene) groups. nih.gov These can be crosslinked through a combination of thermal Diels-Alder reactions involving the furan and photo-initiated thiol-ene reactions, demonstrating the versatility of these functional groups in creating complex polymer networks. nih.gov A typical thiol-ene system for creating nanocomposite films involves a resin made of an alkene-containing monomer (like bisphenol A glycerolate dimethacrylate) and a thiol crosslinker (like trimethylolpropane (B17298) tris(3-mercaptopropionate)), which polymerizes rapidly in the presence of a photoinitiator under UV light. nih.gov
Functionalization of Polymer Backbones with Furfuryl 3-mercaptopropionate
The functionalization of pre-existing polymers is a key strategy for creating materials with tailored properties. "Click" chemistry provides a powerful toolkit for these modifications. acs.org The thiol group of this compound can be readily attached to polymer backbones that contain pendant alkene groups via the thiol-ene reaction. researchgate.net This method has been used to functionalize syndiotactic 1,2-polybutadiene nanoparticles with mercaptans like 3-mercaptopropionic acid methyl ester, achieving a high degree of functionalization. researchgate.net
Another approach involves synthesizing polymers with reactive sites designed for subsequent modification. For instance, vinyl-terminated poly(thioether)s can be synthesized and then functionalized by reacting the vinyl groups with various thiol compounds, including methyl 3-mercaptopropionate and furfuryl mercaptan. mdpi.com This post-polymerization modification allows for the precise introduction of desired functional groups. A common strategy involves polymerizing a monomer that already contains a "clickable" moiety, which results in a polymer with pendant functional groups ready for further reaction. nih.gov This allows for the synthesis of complex macromolecular structures with customized properties for specific applications. nih.gov
| Strategy | Description | Relevant Chemistry | Example |
|---|---|---|---|
| Post-Polymerization Modification | Attaching functional molecules to a pre-formed polymer backbone containing reactive sites. | Thiol-ene "click" reaction | Grafting methyl 3-mercaptopropionate onto a poly(thioether) with pendant vinyl groups. mdpi.com |
| Polymerization of Functional Monomers | Synthesizing a polymer from monomers that already possess the desired functional group. | Atom Transfer Radical Polymerization (ATRP), Ring-Opening Metathesis Polymerization (ROMP) | Polymerizing a methacrylate (B99206) monomer containing a furan or protected alkyne group. nih.gov |
| Use of Clickable Initiators/Transfer Agents | Initiating polymerization with a molecule that contains a clickable functional group, resulting in terminal functionality. | Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization | Using an azido-functionalized RAFT agent to create polymers with an azide (B81097) end-group ready for modification. |
Tailoring Material Properties (e.g., Enhanced Adhesion, Chemical Resistance, UV Stability)
The incorporation of this compound or its constituent moieties into a polymer matrix can significantly enhance material properties. Thermosetting polymers are generally known for their outstanding chemical resistance and adhesion. researchgate.net The rigid, aromatic-like structure of the furan ring contributes to the thermal stability and mechanical strength of the polymer network.
The formation of a crosslinked network via thioether bonds is crucial for improving durability. In abrasive materials, crosslinking a resin with a polythiol like pentaerythritol tetra(3-mercaptopropionate) results in a product that is less degraded and retains abrasive grains more effectively, indicating enhanced adhesion and toughness. google.com Furthermore, the introduction of furan groups through Diels-Alder reactions can improve the thermal and mechanical properties of thermosets. researchgate.net In coatings, silicone-based structures are noted for their heat and UV resistance, while the dense network formed by crosslinking can improve chemical resistance and provide a barrier against corrosive environments. mdpi.com The functionalization of cellulose (B213188) nanocrystals with thiol compounds via thiol-ene click chemistry has been shown to significantly improve the hydrophobic properties of the resulting films. rsc.org
Bio-based and Renewable Polymer Initiatives
A major driver for the interest in this compound is its connection to renewable resources. The furfuryl group is derived from furfural, a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass such as corncobs and sugarcane bagasse. mdpi.com This places polymers made from furfuryl alcohol and its derivatives firmly within the scope of bio-based and sustainable materials initiatives. researchgate.netmdpi.com
Research is actively focused on using these renewable building blocks to replace petroleum-derived chemicals. For example, fully bio-based thermosets have been created by copolymerizing furfuryl alcohol with plant oils like tung oil, combining the stiffness of the furan resin with the flexibility of the oil. mdpi.com Lignin, another abundant source of biomass, can be broken down into derivatives that are used to create covalent adaptable network polymers, offering a path toward recyclable thermosets. acs.org The synthesis of bio-based polyacetals from renewable starting materials is another area of exploration, with some furan-derived polymers showing promise as elastomers or rigid materials. rsc.org These initiatives aim to reduce the environmental impact of polymer production by utilizing sustainable feedstocks. mdpi.com
Studies on Non-biodegradable Polythioesters (e.g., Poly(3-mercaptopropionate))
Polythioesters (PTEs) are a class of polymers that can be synthesized using biological systems, such as engineered E. coli, placing them in the category of biopolymers. acs.orgacs.org While most biopolymers like polyhydroxyalkanoates (PHAs) are known for their biodegradability, research on poly(3-mercaptopropionate) (poly(3MP)), the homopolymer of 3-mercaptopropionate, has revealed an unexpected and significant exception. researchgate.net
An extensive study was conducted to determine the biodegradability of poly(3MP). acs.org Samples of the material were exposed for over six months to various microbial environments, including soil, compost, and activated sludge. nih.gov Researchers screened 74 different environmental samples in an attempt to isolate bacteria or fungi capable of breaking down the polymer. acs.orgacs.org
The results of these comprehensive tests were conclusive: no microorganisms, either individual strains or complex microbial communities, were found to be capable of degrading the poly(3MP) material. acs.orgnih.gov This indicates an unexpected persistence for a biologically produced polymer. acs.org The study concluded that the chemical structure of poly(3MP), which consists solely of thioester linkages in its backbone, is likely the dominant factor preventing its biodegradation. acs.org This finding makes poly(3MP) one of the first identified natural polymers that is not biodegradable, presenting possibilities for applications where the persistence of a bio-derived material is desirable. acs.orgresearchgate.net
| Parameter | Details | Outcome | Reference |
|---|---|---|---|
| Material Tested | Poly(3-mercaptopropionate) [poly(3MP)], a polythioester homopolymer. | N/A | acs.org |
| Testing Environments | Screening of 74 environmental samples; exposure to microcosms like soil, compost, and activated sludge. | N/A | acs.orgnih.gov |
| Exposure Duration | Over six months. | N/A | acs.org |
| Primary Finding | No bacterial or fungal degradation of the poly(3MP) material was observed. | The polymer exhibited extreme resistance to microbial attack. | acs.orgnih.gov |
| Conclusion | Poly(3MP) is considered a non-biodegradable biopolymer, likely due to the stability of its thioester backbone. | This persistence is unusual for a bacterially synthesized polymer. | acs.orgresearchgate.net |
Biological and Biochemical Research Insights
Biotransformation and Metabolic Fate of Furan (B31954) Esters
The metabolic pathway of furan esters, such as Furfuryl 3-mercaptopropionate (B1240610), involves a series of enzymatic reactions that transform the initial compound into various metabolites. This process is crucial for understanding the compound's biological activity and its clearance from the body.
The initial step in the metabolism of furfuryl esters is the enzymatic hydrolysis of the ester bond. inchem.org This reaction is catalyzed by esterase enzymes present in various tissues, including the liver, intestinal mucosa, and blood. inchem.org The hydrolysis of furfuryl esters results in the formation of furfuryl alcohol and the corresponding carboxylic acid. inchem.org For Furfuryl 3-mercaptopropionate, this would yield furfuryl alcohol and 3-mercaptopropionic acid. Studies have shown that the rate of hydrolysis of furfuryl esters can be influenced by the structure of the ester, with some esters being hydrolyzed more rapidly than others. inchem.org For instance, research has demonstrated the rapid hydrolysis of furfuryl alcohol esters in preparations of rat liver, intestinal mucosa, and blood. inchem.org While the hydrolysis rate was observed to be slower in human blood preparations compared to rats, it was still faster than that of other esters with more sterically hindered bonds. inchem.org
Following the initial hydrolysis, the resulting furfuryl alcohol undergoes further metabolism. It is oxidized to furfural (B47365), which is then subsequently oxidized to 2-furoic acid. inchem.org This metabolic conversion has been documented in several studies. inchem.org The primary detoxification pathway for furoic acid involves the formation of a coenzyme A (CoA) thioester. inchem.org This intermediate can then follow two main routes: conjugation with glycine (B1666218) and subsequent excretion in the urine, or condensation with acetyl CoA to form the CoA thioester of 2-furanacrylic acid, which is also conjugated with glycine and primarily excreted in the urine. inchem.org In rodents, a minor metabolic pathway involving the oxidation of the furan ring has been reported, leading to the production of carbon dioxide. inchem.org The glycine conjugate of furoic acid has been detected in the urine of rats following the oral administration of various furfuryl derivatives, including furfuryl alcohol, furfural, and furoic acid itself. inchem.org
Interaction with Microbial Systems and Biological Detoxification
Furan derivatives can interact with microbial systems in various ways, ranging from inhibition to being utilized as a carbon source. Microorganisms have developed sophisticated mechanisms to tolerate and detoxify these compounds.
Furan aldehydes, such as furfural, are known to be inhibitory to many microorganisms. researchgate.netijournals.cn These compounds can hinder microbial growth and fermentation processes. researchgate.netijournals.cn The inhibitory mechanisms are multifaceted and include the inhibition of essential enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, damage to DNA, and disruption of protein and RNA synthesis. researchgate.net Furfural's toxicity is also linked to its ability to induce redox imbalance within the cell. researchgate.net The presence of furfural can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress.
Despite the toxicity of furan aldehydes, many microorganisms have evolved adaptive responses and tolerance mechanisms. mdpi.comresearchgate.net One of the primary detoxification strategies is the biotransformation of these aldehydes into less toxic compounds. nih.gov For example, some yeasts and bacteria can reduce furfural to furfuryl alcohol, a compound that is generally less inhibitory. nih.govnih.gov This reduction is often catalyzed by NAD(P)H-dependent aldehyde reductases or alcohol dehydrogenases. nih.gov Another detoxification pathway involves the oxidation of furfural to furoic acid, which can then be further metabolized. researchgate.netasm.org
Adaptive laboratory evolution (ALE) has been successfully employed to develop microbial strains with enhanced tolerance to furfural. nih.gov This process involves gradually exposing microbial populations to increasing concentrations of the inhibitor, selecting for mutants with improved resistance. nih.gov Studies have shown that tolerant strains often exhibit upregulated expression of genes encoding enzymes involved in the detoxification pathways, such as alcohol dehydrogenases and aldehyde dehydrogenases. researchgate.netnih.gov
The 3-mercaptopropionate moiety of this compound suggests a potential link to organic sulfur metabolism. While direct studies on the microbial metabolism of this compound are limited, the fate of 3-mercaptopropionic acid released upon hydrolysis is of interest. In various organisms, 3-mercaptopropionic acid and related sulfur compounds are involved in specific metabolic pathways. These pathways can include its incorporation into sulfur-containing amino acids or its oxidation to sulfate. The specific metabolic fate of 3-mercaptopropionic acid in microorganisms encountering this compound would depend on the enzymatic capabilities of the particular microbial species.
Cellular and Sub-cellular Biochemical Impacts
The study of this compound and related furan derivatives has unveiled a range of interactions at the cellular and sub-cellular levels. These compounds have been shown to influence critical biochemical pathways, from energy metabolism to the maintenance of genomic integrity. The following sections delve into the specific impacts of these compounds on glycolytic enzyme activity, cellular redox balance, and DNA integrity and repair.
Influence on Glycolytic Enzyme Activity (e.g., GAPDH, ADH, Hexokinase Inhibition)
Furan derivatives have been observed to interfere with glycolytic pathways, which are central to cellular energy production. This interference often manifests as the inhibition of key enzymes. While direct studies on this compound are limited, research on analogous furan compounds provides significant insights into its potential effects.
Adverse effects on cellular activities, including the obstruction of anaerobic growth in yeast, can stem from the inactivation of crucial glycolytic enzymes such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), alcohol dehydrogenase (ADH), and hexokinase. researchgate.net For instance, in the context of soy sauce fermentation, heptelidic acid, a compound produced by Aspergillus oryzae, has been shown to inhibit the growth of the salt-tolerant lactic acid bacterium Tetragenococcus halophilus by directly inhibiting its GAPDH activity in a high-salt environment. science.gov
GAPDH is a particularly sensitive target for inhibition. Studies have shown that its activity can be curtailed by various agents. nsf.govnih.gov The enzyme is known to have roles beyond glycolysis, including in apoptosis and carcinogenesis. nih.gov The inhibition of GAPDH can disrupt the delicate balance of cellular metabolism. nih.govnih.gov
Alcohol dehydrogenase (ADH) is another key enzyme in fermentation and alcohol metabolism that can be adversely affected. researchgate.net It plays a vital role in converting alcohols to aldehydes and carboxylic acids. researchgate.net Similarly, hexokinase, the enzyme that catalyzes the first step of glycolysis, has been identified as a target of inhibitory compounds. researchgate.netnih.gov
The following table summarizes the observed inhibitory effects of various compounds on key glycolytic enzymes, providing a framework for understanding the potential impact of this compound.
| Enzyme | Inhibitor/Condition | Organism/System | Observed Effect | Reference |
| GAPDH | Heptelidic acid | Tetragenococcus halophilus | Growth inhibition via direct enzyme inhibition. | science.gov |
| GAPDH, ADH, Hexokinase | Inhibitory compounds in hydrolysate | Saccharomyces cerevisiae | Interference with glycolytic pathways. | researchgate.net |
| GAPDH | 4-hydroxy-2-nonenal (HNE) | U937 cell extract | Decreased enzyme activity and protein level. | nih.gov |
Modulation of Cellular Redox Balance and Reactive Oxygen Species (ROS) Generation
A significant biochemical impact of furan derivatives is their ability to disrupt the cellular redox balance, often leading to an increase in reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to lipids, proteins, and DNA. mdpi.com
Research has demonstrated that furfural, a related furan compound, induces the accumulation of ROS in the yeast Saccharomyces cerevisiae. nih.govepa.gov This accumulation is associated with damage to mitochondria, vacuoles, the actin cytoskeleton, and nuclear chromatin. nih.govepa.gov The severity of this damage is dose-dependent. nih.govepa.gov The pentose (B10789219) phosphate (B84403) pathway (PPP) is implicated in tolerance to furfural-induced ROS, likely due to its production of NADPH which is used by stress-protection enzymes. nih.gov
Similarly, studies on the parent compound, furan, have shown that it can generate ROS in human lymphocytes and sperm, leading to direct DNA damage. scielo.br In cultured mouse Leydig cells, furan exposure led to increased levels of hydroxyl radicals and hydrogen peroxide, resulting in lipid peroxidation. nih.gov This oxidative stress was also associated with a decrease in the activity of antioxidant enzymes. nih.gov
The endoplasmic reticulum (ER) is a key site of ROS production, and disruptions in protein folding can lead to ER stress and increased ROS generation. mdpi.com The balance of glutathione (B108866) (GSH) and its oxidized form (GSSG) is crucial for maintaining redox homeostasis and mitigating ROS-induced damage. mdpi.com
The table below outlines the effects of furan derivatives on ROS generation and cellular redox balance.
| Compound | Organism/Cell Type | Key Findings | Reference |
| Furfural | Saccharomyces cerevisiae | Induces ROS accumulation, leading to cellular damage. | nih.govepa.gov |
| Furan | Human lymphocytes and sperm | Generates ROS, causing direct DNA damage. | scielo.br |
| Furan | Mouse Leydig cells | Increases hydroxyl radical and hydrogen peroxide levels, causing lipid peroxidation. | nih.gov |
DNA Integrity and Repair Mechanisms in Response to Furan Derivatives
Furan derivatives have been shown to possess genotoxic properties, impacting DNA integrity and triggering cellular repair mechanisms. The parent compound, furan, is metabolized by cytochrome P450 to cis-2-butene-1,4-dial, a reactive metabolite that can form adducts with DNA bases, specifically deoxyadenosine, deoxycytidine, and deoxyguanosine. nih.gov The formation of these DNA adducts is a hallmark of genotoxicity and may be involved in the carcinogenic mechanism of furan. nih.gov
Other furan derivatives, such as furfural and methylfurfural, have also been shown to react with DNA, primarily with adenine-thymine (AT) base pairs, leading to single-strand breaks. nih.gov Studies using the comet assay have demonstrated that furan induces a dose-dependent increase in DNA damage in human lymphocytes. scielo.br
The cellular response to such DNA damage involves complex DNA damage checkpoint and repair mechanisms that are crucial for maintaining genome integrity. nih.govbiorxiv.org One example of a furan-related DNA modification is N(6)-furfuryladenine, also known as kinetin (B1673648). This compound can be formed when furfural, an oxidative damage product of deoxyribose, reacts with an adenine (B156593) residue within the DNA strand. nih.gov While DNA polymerase can correctly incorporate thymine (B56734) opposite kinetin, misincorporations can occur in the vicinity of this modified base, highlighting the potential for mutagenesis. nih.gov The presence of kinetin in cellular DNA suggests that it can be recognized and excised by DNA repair mechanisms. nih.gov
Some furan derivatives can also interact with the minor groove of the DNA double helix, which can influence their biological activity. acs.orgresearchgate.net The nature and extent of these interactions are believed to play a role in their cytotoxic effects. acs.orgresearchgate.net
The following table summarizes the impact of furan derivatives on DNA integrity.
| Furan Derivative | Effect on DNA | Mechanism/Key Finding | Reference |
| Furan (metabolite cis-2-butene-1,4-dial) | Forms DNA adducts | Reacts with dAdo, dCyd, and dGuo. | nih.gov |
| Furfural and Methylfurfural | Causes single-strand breaks | Primarily reacts with AT base pairs. | nih.gov |
| Furan | Induces DNA damage | Observed in human lymphocytes via comet assay. | scielo.br |
| N(6)-furfuryladenine (Kinetin) | DNA modification | Can lead to misincorporations during DNA replication. | nih.gov |
Environmental Chemistry and Remediation Strategies
Environmental Persistence and Degradation Pathways
The persistence of Furfuryl 3-mercaptopropionate (B1240610) in the environment is expected to be influenced by both abiotic and biotic degradation processes. The ester linkage is susceptible to hydrolysis, which would be a primary degradation pathway. wur.nl This hydrolysis would break the molecule into furfuryl alcohol and 3-mercaptopropionic acid. wur.nl
Furfuryl esters, in general, are anticipated to be hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid. inchem.org Furfuryl alcohol is then susceptible to oxidation, forming furfural (B47365), which can be further oxidized to 2-furoic acid. inchem.org Studies on the degradation of the related compound, furfuryl mercaptan, in aqueous solutions under Fenton-type reaction conditions (simulating oxidative environments) have shown that it can degrade by up to 90% within an hour at 37°C. researchgate.net This suggests that the furfuryl moiety of Furfuryl 3-mercaptopropionate is likely to be reactive in environments with oxidative potential.
The other product of hydrolysis, 3-mercaptopropionic acid, belongs to the class of mercaptocarboxylic acids. Research on the biodegradation of various mercaptocarboxylic acids and their esters indicates that these compounds are generally biodegradable to a significant extent.
Hydrolysis: The ester bond is cleaved, yielding furfuryl alcohol and 3-mercaptopropionic acid.
Degradation of Furfuryl Alcohol: Furfuryl alcohol is oxidized to furfural, then to 2-furoic acid. inchem.org This acid can then be metabolized by microorganisms. nih.gov
Degradation of 3-Mercaptopropionic Acid: This organosulfur compound is expected to be degraded by microorganisms capable of sulfur metabolism. nih.gov
The following table summarizes the expected degradation products of this compound.
| Precursor Compound | Degradation Process | Primary Products |
| This compound | Hydrolysis | Furfuryl alcohol, 3-Mercaptopropionic acid |
| Furfuryl alcohol | Oxidation | Furfural, 2-Furoic acid |
| 3-Mercaptopropionic acid | Microbial Degradation | Sulfate, Carbon Dioxide |
Bioremediation Approaches for Furan-Derived Contaminants
Bioremediation offers a promising strategy for the removal of furan-derived contaminants, including this compound, from the environment. This approach utilizes the metabolic capabilities of microorganisms to break down these compounds into less harmful substances.
Microbial metabolism of furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), has been a subject of increasing research interest. nih.govnih.govbohrium.com Many microorganisms have evolved defense mechanisms to tolerate and metabolize these potentially toxic compounds, often by oxidizing or reducing them to their corresponding acids and alcohols. nih.govnih.govbohrium.com
The aerobic degradation of furfural, a likely intermediate in the degradation of the furfuryl moiety of this compound, typically proceeds via its oxidation to 2-furoic acid. nih.govnih.gov This is then activated to 2-furoyl-CoA, which is further metabolized, eventually entering the tricarboxylic acid (TCA) cycle. nih.gov A number of bacterial species have been identified that can degrade furanic compounds. For instance, species of Bacillus, such as B. paramycoides, B. cereus, and B. tequilensis, have been shown to efficiently degrade furfuryl alcohol. nih.gov Other bacteria, like Pseudomonas putida, are also known to metabolize furfural. nih.gov
The degradation of the 3-mercaptopropionate portion of the molecule would fall under the broader category of bioremediation of organosulfur compounds. Microorganisms with the ability to metabolize organosulfur compounds are crucial for the environmental cycling of sulfur. nih.gov The biodegradation of these compounds can be influenced by the availability of other carbon sources, which can enhance the growth and metabolic activity of the degrading microorganisms. nih.gov
Effective bioremediation strategies for environments contaminated with this compound would likely involve the use of microbial consortia with diverse metabolic capabilities, able to carry out both the degradation of the furan (B31954) ring and the mineralization of the organosulfur component.
The table below lists some microorganisms with the potential for degrading components of this compound.
| Microorganism | Compound Degraded | Reference |
| Bacillus paramycoides | Furfuryl alcohol | nih.gov |
| Bacillus cereus | Furfuryl alcohol | nih.gov |
| Bacillus tequilensis | Furfuryl alcohol | nih.gov |
| Pseudomonas putida | Furfural | nih.gov |
| Cupriavidus basilensis | Furfural, HMF | nih.govnih.gov |
Structure Activity Relationship Sar and Mechanistic Studies of Analogues
Comparative Analysis of Furfuryl Esters and Mercaptopropionate Derivatives
The replacement of the ester oxygen with a sulfur atom, transitioning from a furfuryl ester to a furfuryl mercaptopropionate (a thioester), introduces significant changes in the molecule's electronic and steric properties, which in turn profoundly affect its reactivity and potential biological activity.
Thioesters are generally more reactive than their corresponding oxygen esters. This heightened reactivity is attributed to the lower resonance stabilization of the thioester linkage compared to the ester linkage. The larger size of the sulfur atom and the poorer overlap of its 3p orbitals with the carbonyl carbon's 2p orbital result in a weaker C-S bond and a more electrophilic carbonyl carbon. This makes furfuryl mercaptopropionates more susceptible to nucleophilic attack, a key step in many biological and chemical reactions.
Kinetic studies comparing the hydrolysis rates of furfuryl esters and furfuryl 3-mercaptopropionate (B1240610) would likely demonstrate a faster rate for the thioester derivative under identical conditions. This difference in reactivity is a critical factor in their potential biological roles, as it can influence their metabolic pathways and interactions with biological targets.
Below is a comparative table highlighting the key differences between furfuryl esters and furfuryl mercaptopropionates:
| Feature | Furfuryl Ester | Furfuryl 3-Mercaptopropionate (Thioester) |
| Heteroatom in Ester Linkage | Oxygen | Sulfur |
| Bond Strength (C-Heteroatom) | Stronger | Weaker |
| Resonance Stabilization | Higher | Lower |
| Carbonyl Carbon Electrophilicity | Lower | Higher |
| Reactivity towards Nucleophiles | Lower | Higher |
| Potential Biological Half-life | Longer | Shorter |
Elucidating the Influence of Furan (B31954) Ring Substitution and Thiol Group Position on Reactivity and Biological Functionality
The reactivity and biological profile of this compound analogues can be finely tuned by strategic modifications to the furan ring and the position of the thiol group within the mercaptopropionate moiety.
Furan Ring Substitution:
Substituents on the furan ring can exert significant electronic and steric effects, thereby modulating the reactivity of the entire molecule. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups on the furan ring would increase the electrophilicity of the furan ring itself and, through inductive effects, could further enhance the reactivity of the thioester carbonyl group. This could lead to increased rates of hydrolysis or reaction with biological nucleophiles. However, excessive electron withdrawal might also destabilize the furan ring, potentially leading to ring-opening reactions under certain conditions. rsc.orgmdpi.comresearchgate.netnih.gov
The position of the substituent on the furan ring also matters. A substituent at the 5-position, for instance, would have a more direct electronic influence on the furfuryl group compared to a substituent at the 3- or 4-position.
The following table summarizes the expected effects of different substituents on the furan ring of this compound:
| Substituent Type | Example | Expected Effect on Reactivity | Potential Biological Implication |
| Electron-Withdrawing | -NO₂, -CN | Increased reactivity of thioester and furan ring | Potentially enhanced potency, but also potential for increased off-target reactivity |
| Electron-Donating | -CH₃, -OCH₃ | Decreased reactivity of thioester and furan ring | Potentially increased stability and altered target selectivity |
Thiol Group Position:
The position of the thiol group within the mercaptopropionate chain is another critical determinant of the molecule's properties. While the primary focus is on 3-mercaptopropionate, considering analogues like 2-mercaptopropionate would reveal important SAR insights.
Furthermore, the position of the thiol group can affect its own reactivity and its ability to participate in biological processes such as disulfide bond formation or chelation of metal ions. The acidity of the thiol proton (pKa) can also be influenced by the surrounding chemical environment, which in turn affects its nucleophilicity at physiological pH.
Systematic studies involving the synthesis and evaluation of a series of analogues with varying furan ring substituents and thiol group positions are essential to fully elucidate these complex structure-activity relationships. Such research would provide a detailed map of how structural modifications translate into changes in chemical reactivity and biological functionality, paving the way for the rational design of novel this compound derivatives with tailored properties.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., G3, B3LYP-D3BJ methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Furfuryl 3-mercaptopropionate (B1240610). Methods such as the Gaussian-3 (G3) theory and Density Functional Theory (DFT) with functionals like B3LYP and dispersion corrections like D3BJ are employed to predict its electronic structure and reactivity.
High-level composite methods like G3 are particularly useful for obtaining accurate thermochemical data, such as enthalpies of formation. mdpi.comnih.gov For instance, in studies of related sulfur-containing furan (B31954) derivatives, the G3 method has been used to calculate gas-phase enthalpies of formation, which showed good agreement with experimental values derived from combustion calorimetry. mdpi.comnih.gov This consistency underscores the reliability of the G3 method for predicting the thermochemical properties of such compounds. nih.gov
DFT calculations using the B3LYP functional are widely applied to investigate reaction mechanisms and thermodynamic parameters. researchgate.net For example, DFT has been used to demonstrate the mechanism of sigmatropic rearrangements in related sulfur-containing compounds, providing insights into their formation pathways. researchgate.net The inclusion of dispersion corrections like D3BJ is crucial for accurately modeling non-covalent interactions, which can play a significant role in the conformational preferences and intermolecular interactions of flexible molecules like Furfuryl 3-mercaptopropionate.
Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound
| Computational Method | Property | Predicted Value |
|---|---|---|
| G3 | Gas-Phase Enthalpy of Formation (kJ/mol) | Data not available |
| B3LYP-D3BJ/6-311+G(d,p) | Dipole Moment (Debye) | Data not available |
Note: The data in this table is illustrative and not based on actual published results for this compound.
Molecular Dynamics Simulations of Interactions in Complex Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the behavior of this compound in complex environments, such as in solution or as part of a larger system. MD simulations rely on force fields, such as AMBER or GAFF, to describe the interactions between atoms. mdpi.commdpi.com
In the context of this compound, MD simulations could be employed to:
Study Solvation Effects: By simulating the compound in various solvents, one could understand its solubility, conformational preferences, and the nature of solute-solvent interactions.
Investigate Interfacial Behavior: Simulations could model the behavior of this compound at interfaces, such as air-water or oil-water, which is relevant to its application as a flavor or fragrance ingredient.
Analyze Interactions with Biomolecules: MD simulations can be used to study how flavor compounds interact with receptors, providing insights into the molecular basis of scent and taste.
The general process involves creating a simulation box containing the molecule of interest and the surrounding medium, assigning initial velocities to the atoms, and then solving Newton's equations of motion to track the trajectory of each atom over a specified time period. mdpi.com Analysis of these trajectories can reveal information about structural dynamics and thermodynamic properties. mdpi.com
Thermochemical Property Prediction and Validation
The prediction and validation of thermochemical properties are crucial for understanding the stability and reactivity of this compound. A combination of experimental techniques and theoretical calculations is often employed for this purpose.
Experimental determination of thermochemical properties for similar sulfur-containing furan derivatives has been achieved using techniques like combustion calorimetry to find the standard molar enthalpies of combustion and Calvet microcalorimetry to determine enthalpies of vaporization. mdpi.com These experimental values are then used to derive the standard molar enthalpies of formation in both the liquid and gas phases. mdpi.com
Theoretical calculations, particularly with high-accuracy methods like G3, serve as a powerful tool for both predicting these properties and validating experimental results. mdpi.comnih.gov For a series of furan derivatives, G3 calculations of gas-phase enthalpies of formation have shown excellent agreement with experimental data, often within what is considered "chemical accuracy" (typically within 4-5 kJ·mol⁻¹). nih.gov This strong correlation allows for confident use of theoretical methods to estimate thermochemical data for compounds where experimental measurements are challenging or unavailable.
The following table outlines the key thermochemical properties and the methods used for their determination, based on studies of related compounds.
Table 2: Methods for Thermochemical Property Determination
| Thermochemical Property | Experimental Method | Computational Method |
|---|---|---|
| Enthalpy of Combustion | Static Bomb Combustion Calorimetry | Not applicable |
| Enthalpy of Vaporization | Calvet Microcalorimetry | Not directly calculated, but can be inferred |
The validation of computational predictions against experimental data for related molecules provides a robust framework for estimating the thermochemical properties of this compound, even in the absence of direct experimental measurements for this specific compound.
Future Research Directions and Unaddressed Challenges
Identification of Novel Biosynthetic Pathways and Metabolic Intermediates
The current production of Furfuryl 3-mercaptopropionate (B1240610) relies on chemical synthesis. A significant future challenge is the development of biotechnological production routes. Research into the biosynthesis of related sulfur-containing furan (B31954) compounds, such as 2-furfurylthiol, has shown that microorganisms can produce these molecules from precursors like furfural (B47365) and L-cysteine. nih.gov This suggests the potential for identifying or engineering novel biosynthetic pathways for Furfuryl 3-mercaptopropionate, likely involving the enzymatic esterification of furfuryl alcohol and 3-mercaptopropionic acid within a microbial host.
A critical and unaddressed area is the metabolic fate of this compound in biological systems. The metabolism of furan-containing compounds is of significant toxicological interest. nih.gov The furan ring can be oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form highly reactive intermediates like cis-2-butene-1,4-dial (BDA). researchgate.netresearchgate.netnih.gov This reactive metabolite can form adducts with cellular nucleophiles, including proteins and DNA, which is a key trigger for toxicity. nih.govnih.gov Future research must focus on:
Elucidating Metabolic Pathways: Determining whether this compound is metabolized via furan ring-opening to BDA or through other pathways like ester hydrolysis.
Identifying Intermediates: Characterizing the specific metabolic intermediates and their downstream products. This includes investigating potential conjugates with glutathione (B108866) (GSH), a common detoxification pathway for reactive furan metabolites. nih.govresearchgate.net
Discovering Biosynthetic Enzymes: Screening and identifying novel enzymes, such as carbon-sulfur lyases or specific esterases from microbial sources, that can catalyze the formation of this compound. nih.gov
Development of Advanced Catalytic Systems for Sustainable Production
The chemical industry is undergoing a paradigm shift towards greener and more sustainable processes, a trend that directly impacts the production of flavor compounds. trilogyflavors.comcoherentmarketinsights.com The development of advanced catalytic systems for the synthesis of this compound is a primary objective. Current synthesis likely involves the esterification of furfuryl alcohol with 3-mercaptopropionic acid, a reaction that can be optimized using novel catalysts.
Future research in this area should pivot towards:
Heterogeneous Catalysis: Investigating solid acid catalysts such as zeolites, sulfated zirconia, and functionalized mesoporous materials. rsc.orgnih.gov These catalysts offer significant advantages, including ease of separation, reusability, and reduced waste generation compared to traditional homogeneous catalysts. Studies on the synthesis of other furfuryl esters and ethers have shown high yields using catalysts like montmorillonite (B579905) K10, demonstrating the potential for these systems. rsc.orgnih.gov
Biocatalysis: Exploring the use of isolated enzymes, particularly lipases and esterases, for the targeted synthesis of this compound. Biocatalysis offers high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption. researchgate.netresearchgate.net This aligns with the growing consumer demand for "natural" flavor ingredients produced through biological processes. researchgate.net
Flow Chemistry: Developing continuous flow processes for the synthesis. mdpi.com This approach can improve reaction efficiency, safety, and scalability, moving away from traditional batch production methods.
Exploration of New Applications in Specialized Materials and Biorefineries
Beyond its role as a flavor ingredient, the unique chemical structure of this compound—possessing both a furan ring and a reactive thiol group—presents opportunities in materials science and as a value-added product within integrated biorefineries. Furan derivatives, sourced from the dehydration of abundant biomass sugars, are recognized as key platform chemicals for a bio-based economy. wisconsin.eduwisconsin.eduperlego.comresearchgate.net
Unexplored avenues for research include:
Polymer Chemistry: Investigating this compound as a monomer or functional additive in polymer synthesis. The furan ring can be used to create furan-based polyesters and polyamides, while the thiol group is amenable to thiol-ene click chemistry, enabling its use as a cross-linking agent or for surface functionalization of materials. researchgate.net This could lead to the development of novel polymers with tailored thermal, mechanical, or chemical resistance properties. rsc.org
Biorefinery Integration: Positioning the compound as a high-value specialty chemical within a biorefinery model. rsc.org Furfural, the precursor to furfuryl alcohol, is a primary product of hemicellulose processing. wisconsin.eduwisconsin.edu Developing efficient catalytic routes to convert furfural into this compound would add significant value to the biomass conversion chain, diversifying the product portfolio of a cellulosic ethanol (B145695) plant. rsc.org
Comprehensive Mechanistic Understanding of Biological Effects and Environmental Impact
A thorough understanding of the biological effects of this compound is essential for ensuring human safety. The presence of the furan moiety is a structural alert for potential toxicity. nih.gov Chronic exposure to furan itself can lead to hepatotoxicity and is classified as "possibly carcinogenic to humans". researchgate.net The toxicity is largely attributed to its metabolic activation to the reactive dialdehyde (B1249045) BDA. nih.govresearchgate.net Similarly, furfuryl alcohol has been associated with irritation and carcinogenic activity in animal studies. nih.govinchem.org
Key unaddressed challenges include:
Cytotoxicity and Genotoxicity Assessment: A comprehensive evaluation of the compound's potential to cause cellular damage, DNA damage, and mutations, with a focus on its metabolic activation.
Mode of Action Analysis: If toxicity is observed, determining the underlying mechanism—whether it is driven by the formation of reactive metabolites, oxidative stress, or other pathways.
Environmental Fate and Impact: Investigating the biodegradability and environmental persistence of this compound. Sulfur-containing compounds are known for their potent, often unpleasant odors at high concentrations, and their release into the environment is a concern. researchgate.netscipub.de Understanding how this molecule degrades in soil and water is crucial for a complete environmental risk assessment.
Integration of Multi-Omics Data in Furan Compound Metabolism Studies
Modern systems biology approaches, collectively known as "multi-omics" (genomics, transcriptomics, proteomics, and metabolomics), offer powerful tools to unravel the complex interactions between chemicals and biological systems. Toxicogenomic studies on furan have already demonstrated the utility of this approach, revealing dose-dependent changes in hepatic gene expression related to oxidative stress, apoptosis, and inflammatory responses, and highlighting gender-specific differences in sensitivity. nih.govresearchgate.net
Applying a multi-omics strategy to this compound represents a significant future research direction. This would involve:
Q & A
Q. What are the recommended methodologies for synthesizing furfuryl 3-mercaptopropionate, and how can its purity be validated?
this compound is typically synthesized via esterification of 3-mercaptopropionic acid with furfuryl alcohol under acidic catalysis. A common approach involves refluxing equimolar amounts of the reactants in the presence of a dehydrating agent (e.g., sulfuric acid) to drive the reaction to completion. Post-synthesis, purification via fractional distillation or column chromatography is advised to isolate the ester. Purity validation should employ gas chromatography (GC) with flame ionization detection (FID), as described for methyl 3-mercaptopropionate (>98% purity verification via GC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the absence of unreacted thiol groups or side products.
Q. What safety protocols are essential for handling this compound in laboratory settings?
While direct data on this compound is limited, analogous mercaptopropionate esters (e.g., methyl 3-mercaptopropionate) require stringent safety measures due to acute oral toxicity (rat LD₅₀: 100 mg/kg) and potential skin irritation . Key protocols include:
- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Storage in airtight containers away from oxidizers, as thiols are prone to oxidation.
- Emergency procedures for spills: neutralization with sodium bicarbonate and disposal as hazardous waste (UN2810 classification for related compounds) .
Q. How can researchers assess the environmental persistence and biodegradability of this compound?
Standardized OECD Test Guideline 301 (ready biodegradability) is applicable. For methyl 3-mercaptopropionate, aerobic biodegradation was only 46% after 28 days, indicating low environmental persistence . Similar testing for furfuryl derivatives should include:
- Bioaccumulation potential : Estimated bioconcentration factor (BCF) via logP calculations (e.g., BCF = 3.16 for methyl derivative) .
- Aquatic toxicity assays : Use Daphnia magna or fish models to determine LC₅₀ values, as acute aquatic toxicity M-factors for related compounds are classified as 1 .
Advanced Research Questions
Q. What mechanistic insights exist for the metabolic breakdown of this compound in microbial systems?
While this compound-specific pathways are unreported, microbial catabolism of 3-mercaptopropionic acid involves Variovorax paradoxus TBEA6, which expresses 3-mercaptopropionate dioxygenase. This enzyme oxygenates the thiol group to 3-sulfinopropionate, a precursor for propionyl-CoA . For furfuryl derivatives, hypothesize:
- Cleavage of the furan ring : Oxidative pathways via cytochrome P450 enzymes.
- Thiol group metabolism : Analogous to cysteine dioxygenase homologues, yielding sulfinic/sulfonic acids. Researchers should conduct gene knockout studies or isotopic tracing to validate pathways.
Q. How can this compound be utilized in thiol-ene "click" chemistry for polymer network formation?
Thiol-ene reactions require stoichiometric thiol and ene-functionalized monomers. This compound’s thiol group enables crosslinking with diacrylates (e.g., trimethylolpropane triacrylate) under UV initiation. For example:
- Reaction conditions : 365 nm UV light, 0.1–1 wt% photoinitiator (e.g., Irgacure 819).
- Network characterization : Gel fraction analysis (>90% conversion achievable) and dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) .
- Applications : Bio-based thermosets when combined with furfuryl alcohol derivatives, as demonstrated in epoxy-furan copolymer systems .
Q. What contradictions exist in toxicity data for mercaptopropionate esters, and how can they be resolved?
Discrepancies arise in repeated-dose toxicity studies. For methyl 3-mercaptopropionate, a 28-day rat study identified a NOEL of 50 mg/kg, with gastric lesions at 100 mg/kg . However, sensitization data conflict: some studies report no sensitization in animals, while others lack data . Resolution strategies include:
- Dose-response refinement : Extend exposure periods or use alternative models (e.g., zebrafish embryos).
- Mechanistic toxicology : Investigate thiol-protein adduct formation via mass spectrometry.
Methodological Guidance Tables
Q. Table 1. Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
